Cas no 1117704-94-5 ((2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate)

(2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate structure
1117704-94-5 structure
Product Name:(2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate
CAS No:1117704-94-5
Molecular Formula:C17H13NO5S
Molecular Weight:343.353823423386
CID:5450844
PubChem ID:8309874

(2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate Properties

Names and Identifiers

    • [2-(2-Thienyl)-4-oxazolyl]methyl 2-(4-formylphenoxy)acetate
    • Z25125908
    • AKOS030649120
    • [2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL]METHYL 2-(4-FORMYLPHENOXY)ACETATE
    • EN300-1188993
    • (2-thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate
    • 1117704-94-5
    • InChIKey: DZVLUMOTLQTCFJ-UHFFFAOYSA-N
    • Inchi: 1S/C17H13NO5S/c19-8-12-3-5-14(6-4-12)21-11-16(20)22-9-13-10-23-17(18-13)15-2-1-7-24-15/h1-8,10H,9,11H2
    • SMILES: S1C=CC=C1C1=NC(=CO1)COC(COC1C=CC(C=O)=CC=1)=O

Computed Properties

  • Exact Mass: 343.05144369g/mol
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Rotatable Bond Count: 8
  • Monoisotopic Mass: 343.05144369g/mol
  • Heavy Atom Count: 24
  • Complexity: 427
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.6
  • Topological Polar Surface Area: 107Ų

Experimental Properties

  • Boiling Point: 541.1±60.0 °C(Predicted)
  • pka: -0.73±0.12(Predicted)
  • Density: 1.356±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

(2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Enamine
EN300-1188993-0.05g
1117704-94-5 90%
0.05g
$212.0 2023-07-10

(2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate Related Literature

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